molecular formula C9H5BrClN B1276899 6-Bromo-4-chloroquinoline CAS No. 65340-70-7

6-Bromo-4-chloroquinoline

Cat. No.: B1276899
CAS No.: 65340-70-7
M. Wt: 242.5 g/mol
InChI Key: KJILYZMXTLCPDQ-UHFFFAOYSA-N
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Description

6-Bromo-4-chloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5BrClN. It is a derivative of quinoline, characterized by the presence of bromine and chlorine atoms at the 6th and 4th positions, respectively. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Scientific Research Applications

6-Bromo-4-chloroquinoline has a wide range of applications in scientific research:

Safety and Hazards

6-Bromo-4-chloroquinoline is classified as an acute toxic category 3 substance and can cause skin irritation, serious eye irritation, and is combustible . It is recommended to avoid dust formation, ingestion, inhalation, and contact with skin and eyes .

Future Directions

While specific future directions for 6-Bromo-4-chloroquinoline are not mentioned in the search results, quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities . Therefore, future research may focus on exploring the biological activities of this compound and its derivatives, as well as developing more efficient synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloroquinoline typically involves the reaction of 6-bromoquinolin-4-ol with phosphorus oxychloride. The process includes heating the mixture to reflux for several hours, resulting in the formation of the desired product . Another method involves using 4-bromaniline, ethyl propiolate, and phosphorus trichloride as raw materials, undergoing a three-step reaction to yield this compound .

Industrial Production Methods: For industrial-scale production, the method involving 4-bromaniline, ethyl propiolate, and phosphorus trichloride is preferred due to its higher yield and environmental friendliness. This method is suitable for large-scale production, offering a comprehensive yield of over 70% .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-chloroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the quinoline ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloroquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it acts as an intermediate in the synthesis of drugs that inhibit specific enzymes or receptors, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific derivative or application being studied.

Comparison with Similar Compounds

Uniqueness: 6-Bromo-4-chloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

6-bromo-4-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJILYZMXTLCPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408689
Record name 6-Bromo-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65340-70-7
Record name 6-Bromo-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-chloroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The solid 6-bromo-quinolin-4-ol (52 g, 232.1 mmol) was added to phosphorus oxychloride (213.5 mL) and then the mixture was heated to reflux for 6 h to afford a light brown solution. After cooling to room temperature, the excess phosphorus oxychloride was removed under the vacuum. The remaining residue was poured into an ice-containing beaker (2 L). Then, it was slowly neutralized with solid potassium carbonate and the resulting solids were collected by filtration and washed with water. After drying in air, 55.46 g (98.5% yield) of 6-bromo-4-chloro-quinoline was isolated as a light yellow solid: EI-HRMS m/e calcd for C9H5BrClN (M+) 240.9294, found 240.9297.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
213.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 6-bromo-4-chloroquinoline in the synthesis of complex molecules?

A1: this compound serves as a versatile starting material for creating diverse chemical structures. The two halogen atoms (bromine and chlorine) offer different reactivities. This allows for sequential substitution reactions, enabling the controlled introduction of various chemical groups at specific positions on the quinoline core []. This is exemplified by its reaction with homophthalic anhydride to form tetracyclic compounds, as described in the first abstract [].

Q2: How does the reactivity of this compound differ in the examples provided?

A2: In the research, this compound is utilized in reactions targeting different positions on the molecule.

  • Palladium-catalyzed reactions: The second abstract [] highlights the use of palladium catalysis, suggesting that the bromine atom is likely the primary site for substitution with amines and arylboronic acids.
  • Tetracyclic compound formation: The reaction with homophthalic anhydride [] likely involves the 4-chloro group, as similar reactions are described for 4-chloroquinoline-5,8-dione.

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